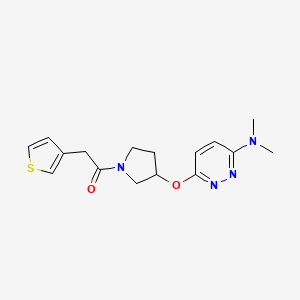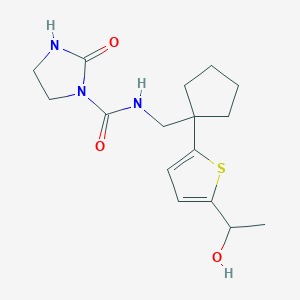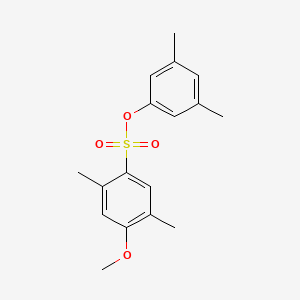
3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C17H20O4S. It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It can be used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It can be used to study enzyme interactions and other biochemical processes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring potential uses in areas such as material science, pharmaceuticals, or chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while hydrolysis would yield 3,5-dimethylphenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethylphenyl 4-methoxybenzenesulfonate
- 2,5-Dimethylphenyl 4-methoxybenzenesulfonate
- 4-Methoxyphenyl 2,5-dimethylbenzenesulfonate
Uniqueness
3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUDKKZSXDLKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
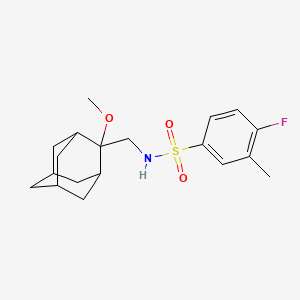
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3003165.png)
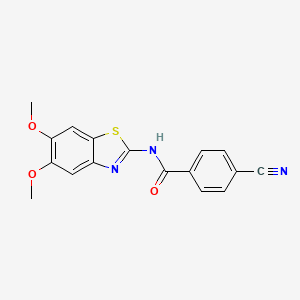
![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)

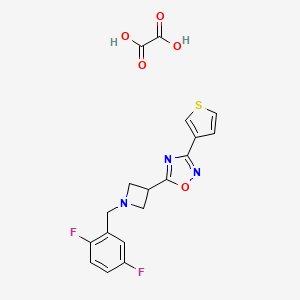

![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)
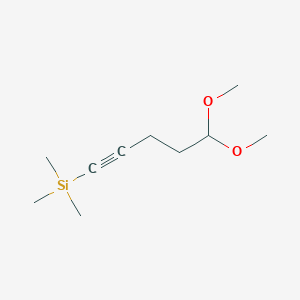

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)
